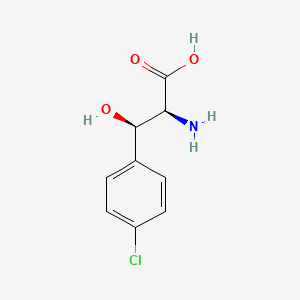![molecular formula C11H5Cl2FN4 B12442767 4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 4 and 6, and a fluorophenyl group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine with 4-fluorophenylhydrazine under acidic conditions to form the desired pyrazolopyrimidine scaffold . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrazolopyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrazolopyrimidine .
科学研究应用
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy. Its ability to inhibit CDK2 makes it a promising candidate for the development of anticancer drugs.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It has been studied for its potential neuroprotective and anti-inflammatory properties, making it relevant in the context of neurodegenerative diseases.
作用机制
The mechanism of action of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .
相似化合物的比较
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the fluorophenyl group, which may affect its biological activity and specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
属性
分子式 |
C11H5Cl2FN4 |
|---|---|
分子量 |
283.09 g/mol |
IUPAC 名称 |
4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H5Cl2FN4/c12-9-8-5-15-18(10(8)17-11(13)16-9)7-3-1-6(14)2-4-7/h1-5H |
InChI 键 |
SLPLYDYZTSHZAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


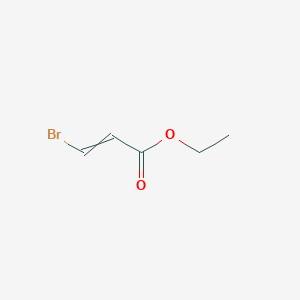
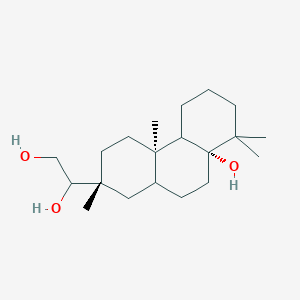
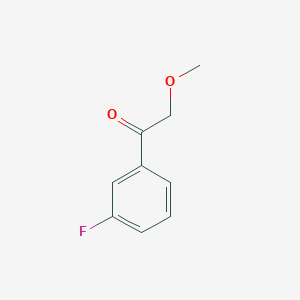
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
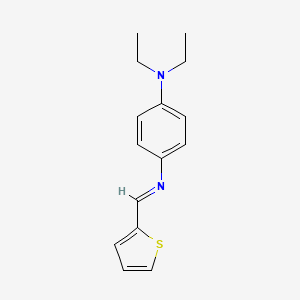
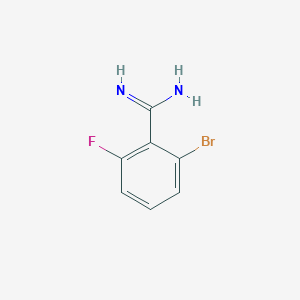
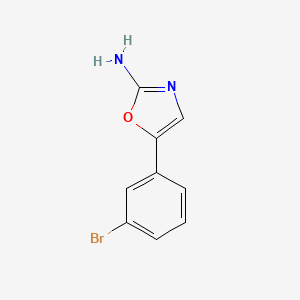
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)
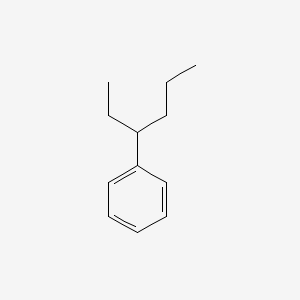
![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
